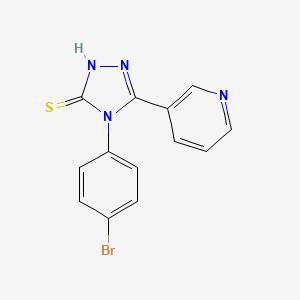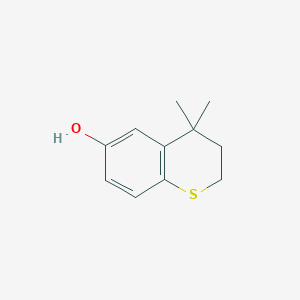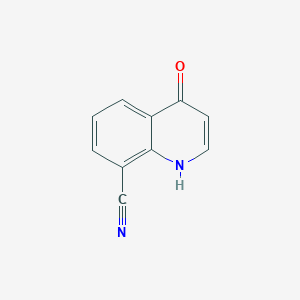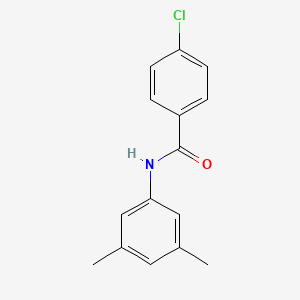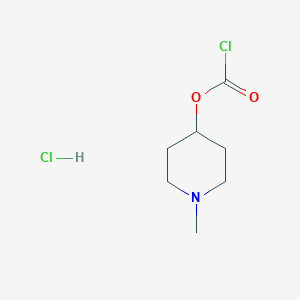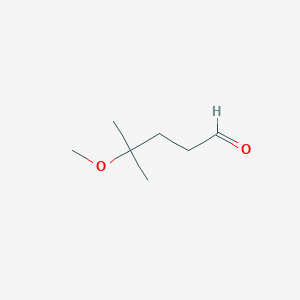
4-Methoxy-4-methylpentanal
Übersicht
Beschreibung
4-Methoxy-4-methylpentanal is an organic compound belonging to the class of aldehydes It features a carbonyl group (C=O) bonded to a methoxy group (–OCH₃) and a methyl group (–CH₃) on the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-4-methylpentanal can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-4-methyl-2-pentanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of 4-methoxy-4-methyl-2-pentanol. This process often employs a metal catalyst such as palladium or platinum supported on a suitable substrate. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-4-methylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol, 4-methoxy-4-methyl-2-pentanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-Methoxy-4-methylpentanoic acid.
Reduction: 4-Methoxy-4-methyl-2-pentanol.
Nucleophilic Addition: Secondary alcohols with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4-methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving aldehyde reactivity and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.
Wirkmechanismus
The mechanism of action of 4-Methoxy-4-methylpentanal primarily involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its ability to participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-4-methylpentanal can be compared with other similar aldehydes, such as:
4-Methoxybutanal: Lacks the methyl group, resulting in different reactivity and applications.
4-Methylpentanal: Lacks the methoxy group, leading to variations in chemical behavior.
4-Methoxy-4-methyl-2-pentanol: The corresponding alcohol, which has different reactivity due to the absence of the carbonyl group.
The uniqueness of this compound lies in its combination of a methoxy group and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
4-methoxy-4-methylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,9-3)5-4-6-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAGGSXLVMUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127426-79-3 | |
| Record name | 4-methoxy-4-methylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

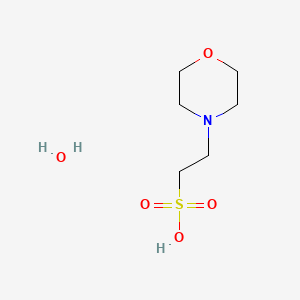

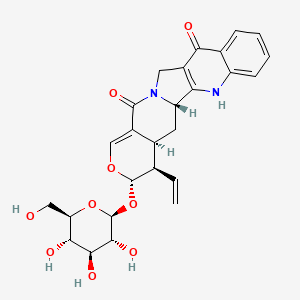
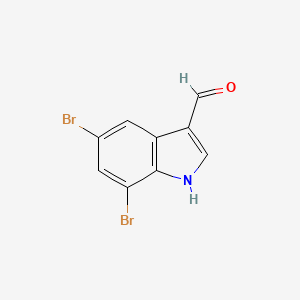
![2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt](/img/structure/B3418657.png)
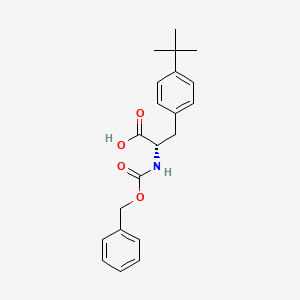
![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)
